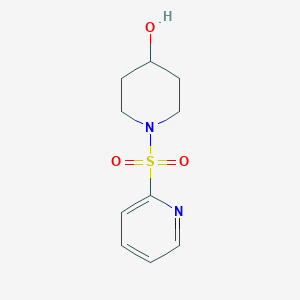

1-(Pyridin-2-ylsulfonyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylsulfonylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-9-4-7-12(8-5-9)16(14,15)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMEYIYTODQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Pyridin 2 Ylsulfonyl Piperidin 4 Ol and Its Analogues

Retrosynthetic Analysis of the 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For this compound, the most logical and common disconnection occurs at the sulfonamide (S-N) bond. This bond is typically formed late in a synthetic sequence due to its robustness.

Primary Disconnection (A): Sulfonamide Bond Formation

This primary disconnection simplifies the target molecule into two key synthons: piperidin-4-ol and pyridine-2-sulfonyl chloride. This approach is highly convergent and is the most direct route to the final product. The piperidin-4-ol fragment is a commercially available or readily synthesized building block, while pyridine-2-sulfonyl chloride is the reactive partner for the sulfonylation reaction.

Secondary Disconnection (B): Piperidine (B6355638) Ring Synthesis

A deeper retrosynthetic analysis involves the disconnection of the piperidin-4-ol ring itself. The piperidine core can be disconnected through various strategies, often involving the formation of a piperidin-4-one intermediate, which is then reduced to the desired alcohol. Common C-N and C-C bond disconnections lead back to acyclic amino-aldehyde or amino-ketone precursors, which can be closed via intramolecular cyclization reactions. nih.gov This approach is fundamental when substituted or non-commercially available piperidinol analogues are required.

Methodologies for Sulfonylation of Piperidine Derivatives

The formation of the sulfonamide linkage is the pivotal step in assembling the this compound scaffold from its constituent parts.

The most direct method for synthesizing the target compound is the reaction of piperidin-4-ol with pyridine-2-sulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of base and solvent is crucial to ensure high yields and minimize side reactions. A potential complication in reactions involving primary amines or acidic NH groups is double sulfonylation, although this is less common with secondary amines like piperidine. nih.gov

| Parameter | Typical Conditions | Purpose |

| Base | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), Pyridine (B92270) | HCl scavenger |

| Solvent | Dichloromethane (B109758) (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF) | Inert reaction medium |

| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions |

| Stoichiometry | ~1.0 eq. Amine, 1.0-1.2 eq. Sulfonyl Chloride, 1.5-2.0 eq. Base | Ensure complete consumption of the limiting reagent |

While direct sulfonylation with sulfonyl chlorides is prevalent, alternative strategies exist, particularly for cases where the sulfonyl chloride is unstable or difficult to access. One such approach involves a multicomponent reaction using a stable sulfur dioxide surrogate. For instance, a protocol can be designed where an activated pyridine, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine are combined to construct the sulfonamide bond. chemistryviews.org This method offers flexibility by assembling the sulfonyl group in situ.

Another alternative involves the reaction of the amine with a pre-formed sulfinate salt (e.g., sodium pyridin-2-sulfinate) under oxidative conditions. This avoids the use of moisture-sensitive sulfonyl chlorides.

The sulfonylation of unsubstituted piperidin-4-ol does not create a new stereocenter, as the nitrogen atom is not stereogenic. However, when synthesizing analogues with substituents on the piperidine ring, the stereochemistry of the ring becomes a critical consideration.

The sulfonylation step itself generally does not affect existing stereocenters within the piperidine ring. The key to stereocontrol lies in the synthesis of the chiral piperidin-4-ol building block. For example, if a 3-substituted piperidin-4-ol is required, the relative stereochemistry (cis or trans) of the substituents must be established prior to sulfonylation. This is often achieved through diastereoselective reduction of a corresponding 3-substituted piperidin-4-one. The choice of reducing agent can dictate the stereochemical outcome, providing access to either the cis or trans diastereomer with high selectivity. acs.org

| Precursor | Reducing Agent | Diastereomeric Outcome |

| 3-Substituted Piperidin-4-one | L-Selectride | cis-3,4-disubstituted piperidinol (>99:1 dr) acs.org |

| 3-Substituted Piperidin-4-one | Al-isopropoxydiisobutylalane | trans-3,4-disubstituted piperidinol (up to 99:1 dr) acs.org |

Furthermore, enantioselective synthesis of the piperidine core can be achieved using chiral auxiliaries, such as N-tert-butanesulfinamide, to guide the stereochemical course of key bond-forming reactions. acs.orgresearchgate.net

Synthetic Routes to the Piperidin-4-ol Core Structure

The piperidin-4-ol moiety is a versatile building block. While commercially available, numerous methods exist for its de novo synthesis, which is essential for creating substituted analogues.

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. These reactions typically involve forming a key C-N or C-C bond to close the six-membered ring from an acyclic precursor.

One notable method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed, decarboxylated, and reduced to afford the piperidin-4-ol. dtic.milbeilstein-journals.org Another classical approach is the Petrenko-Kritschenko piperidone synthesis, which involves a double Mannich reaction between an amine, two equivalents of an aldehyde, and a β-ketoester. dtic.mil

More modern approaches provide enhanced control and efficiency. A gold-catalyzed cyclization of N-homopropargyl amides, followed by a reduction and a spontaneous Ferrier rearrangement, yields piperidin-4-ols in a one-pot sequence. nih.gov Another innovative route involves a tandem oxidation-cyclization-oxidation of unsaturated amino alcohols using pyridinium (B92312) chlorochromate (PCC) to generate 4-piperidinone intermediates, which are subsequently reduced. acs.org These methods offer access to a wide range of substitution patterns on the piperidine ring.

| Cyclization Method | Key Precursor(s) | Key Reagents/Catalysts | Intermediate |

| Dieckmann Condensation | Acyclic diester with a nitrogen backbone | Strong base (e.g., NaH, NaOEt) | β-keto ester |

| Petrenko-Kritschenko | Amine, Aldehyde, β-ketoester | Acid or base catalysis | Piperidin-4-one |

| Gold-Catalyzed Cyclization | N-homopropargyl amide | PPh₃AuNTf₂, Catecholborane | Cyclic imidate |

| Tandem Oxidation-Cyclization | Unsaturated amino alcohol | Pyridinium chlorochromate (PCC) | Piperidin-4-one |

Introduction and Manipulation of the Hydroxyl Group at C4 of Piperidine

The hydroxyl group at the C4 position of the piperidine ring is a critical feature of the target molecule, providing a handle for further functionalization and influencing the compound's biological activity. The introduction of this group is typically achieved through the reduction of a corresponding piperidin-4-one precursor. However, direct C-H functionalization strategies are also emerging as powerful tools.

Recent advancements have demonstrated that biocatalytic carbon-hydrogen oxidation can be used to selectively introduce a hydroxyl group onto piperidine molecules. news-medical.net This enzymatic approach offers high selectivity for specific sites on the piperidine ring. news-medical.net Another strategy involves the functionalization of C-H bonds at the C4 position. While the C2 position is electronically favored for C-H activation, steric shielding at C2 can make direct functionalization at C4 feasible. nih.gov Furthermore, an indirect approach via the regioselective ring-opening of a cyclopropanated tetrahydropyridine (B1245486) can also be employed to introduce functionality at the C3 and potentially C4 positions. nih.gov The manipulation of the resulting hydroxyl group allows for the synthesis of a diverse range of analogues, expanding the chemical space for drug discovery programs.

Chemo- and Regioselective Reductions of Piperidin-4-one Precursors

The most common route to piperidin-4-ol derivatives involves the reduction of the corresponding piperidin-4-one. Piperidin-4-ones are versatile intermediates in the synthesis of numerous pharmacologically active compounds. nih.gov The chemo- and regioselectivity of this reduction are paramount, especially when other reducible functional groups are present in the molecule.

The choice of reducing agent and reaction conditions dictates the outcome of the reduction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction of substituted piperidin-4-ones is influenced by the nature of the substituent on the nitrogen atom and at other positions on the ring. For instance, the reduction of N-substituted piperidin-4-ones often leads to a mixture of cis and trans isomers, with the ratio depending on the steric bulk of the N-substituent and the reducing agent used. The development of stereoselective synthesis methods is crucial for obtaining specific isomers. nih.gov

The table below summarizes various reducing agents and their typical applications in the reduction of piperidin-4-one precursors.

| Reducing Agent | Typical Substrate | Key Features |

| Sodium Borohydride (NaBH₄) | N-protected piperidin-4-ones | Mild, selective for ketones over esters/amides. |

| Lithium Aluminum Hydride (LiAlH₄) | Piperidin-4-ones with other reducible groups | Powerful, reduces most carbonyls and other functional groups. |

| DIBAL-H | Aminonitriles for cyclization | Can facilitate cyclization to form chiral piperidines. nih.gov |

Asymmetric Synthesis Approaches for Chiral Piperidin-4-ol Derivatives

The development of asymmetric methods to synthesize chiral piperidin-4-ol derivatives is of significant interest, as the stereochemistry of these compounds often plays a crucial role in their biological activity. Several strategies have been developed to achieve high enantioselectivity. researchgate.net

One prominent approach is the asymmetric reduction of a prochiral piperidin-4-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Bioreduction, utilizing enzymes like reductases, has gained attention due to its high stereoselectivity and mild reaction conditions. researchgate.net Another powerful strategy is the catalytic asymmetric [4+2] annulation of imines with allenes, which can construct the chiral piperidine core with high enantioselectivity. nih.gov

Furthermore, chiral-hydrazone based asymmetric synthesis provides a route to 1,3,4,5-tetrasubstituted piperidines. lookchem.com This method involves the condensation of a ketone with a chiral hydrazine (B178648) (like Enders' SAMP), followed by stereoselective alkylation of the resulting aza-enolate. lookchem.com Desymmetrization of meso-compounds is another elegant approach for synthesizing chiral piperidines. nih.gov

Preparation of Pyridine-2-sulfonyl Precursors

The pyridine-2-sulfonyl moiety is a key component of the target molecule. The most common precursor for its installation is pyridine-2-sulfonyl chloride. Several methods have been developed for the synthesis of this important reagent.

One straightforward method involves the oxidative chlorination of 2-mercaptopyridine (B119420). In a typical procedure, 2-mercaptopyridine is dissolved in concentrated sulfuric acid, cooled, and treated with an aqueous sodium hypochlorite (B82951) solution to afford pyridine-2-sulfonyl chloride in good yield. Another approach utilizes sodium chlorite (B76162) (NaClO₂) for the oxidative chlorination of azaarenethiols in water, providing a simple and efficient route to the desired sulfonyl chlorides. researchgate.net

Alternatively, pyridine-2-sulfonyl chloride can be generated from 2,2'-dipyridyl disulfide by treating it with chlorine or bromine. chemicalbook.com Another synthetic route starts from sodium 2-pyridinesulfinate, which is treated with N-chlorosuccinimide to generate the crude sulfonyl chloride in solution, ready for immediate use in subsequent reactions. chemicalbook.com

| Starting Material | Reagents | Key Advantages |

| 2-Mercaptopyridine | H₂SO₄, NaClO | High yield, straightforward procedure. |

| Azaarenethiols | NaClO₂, H₂O | Simple method, easy purification. researchgate.net |

| 2,2'-Dipyridyl Disulfide | Cl₂ or Br₂ | Generates sulfenyl halide intermediate. chemicalbook.com |

| Sodium 2-pyridinesulfinate | N-Chlorosuccinimide | In situ generation of sulfonyl chloride. chemicalbook.com |

Protecting Group Strategies and Deprotection Techniques (e.g., Boc, DMB)

In the multistep synthesis of complex molecules like this compound and its analogues, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. The piperidine nitrogen is commonly protected during synthetic sequences.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the piperidine nitrogen. researchgate.net It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). creative-peptides.com The Boc group's stability to bases makes it compatible with reactions like Fmoc deprotection in peptide synthesis. creative-peptides.com

The 2,4-dimethoxybenzyl (DMB) group is another valuable protecting group, particularly in peptide synthesis where it can be used to temporarily mask the amide nitrogen of a peptide bond. iris-biotech.de DMB groups can help to prevent aggregation and increase the solubility of synthetic intermediates. iris-biotech.de They are typically removed under acidic conditions.

| Protecting Group | Structure | Common Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Trifluoroacetic Acid (TFA) or HCl | Stable to bases, widely used for amines. researchgate.netcreative-peptides.com |

| 2,4-Dimethoxybenzyl (DMB) | -CH₂-C₆H₃-(OCH₃)₂ | Acidic conditions | Prevents aggregation, increases solubility. iris-biotech.de |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -C(O)OCH₂-C₁₃H₉ | Piperidine in DMF | Base-labile, common in peptide synthesis. creative-peptides.com |

Catalytic Methods in the Synthesis of N-Sulfonyl Piperidines (e.g., Suzuki-Miyaura Cross-Coupling, Ni-catalyzed photoredox cross-coupling)

Modern catalytic methods have revolutionized the synthesis of complex organic molecules, and these techniques are applicable to the synthesis of N-sulfonyl piperidines and their analogues. Cross-coupling reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is a robust method for forming C-C bonds between organoboron compounds and organic halides or triflates. This reaction could be employed to introduce aryl or heteroaryl substituents onto the piperidine or pyridine rings of the target molecule's precursors. Nickel-catalyzed Suzuki-Miyaura cross-coupling has emerged as a more sustainable and cost-effective alternative to palladium-based systems. cmu.eduresearchgate.net Nickel catalysts can be effective for coupling a wide range of substrates, including aryl chlorides. researchgate.net

More recently, dual catalytic systems combining photoredox catalysis with nickel catalysis have enabled new types of cross-coupling reactions under mild conditions. nih.gov This approach allows for the generation of radicals from precursors like alkyltrifluoroborates or hypervalent silicates, which can then participate in cross-coupling with aryl halides. nih.govnih.gov This methodology opens up new avenues for the synthesis of complex piperidine analogues by allowing for the introduction of a wide variety of alkyl groups. news-medical.net

Multicomponent Reaction Strategies for Analog Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules from simple precursors. nih.govtaylorfrancis.com

Several MCRs are known for the synthesis of highly substituted piperidine derivatives. taylorfrancis.comajchem-a.com For example, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can be used to construct functionalized piperidine scaffolds. taylorfrancis.com The Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are classic examples of MCRs that produce heterocyclic compounds, and variations of these reactions can be adapted for piperidine synthesis. nih.gov

The development of novel MCRs provides a powerful tool for creating diverse libraries of this compound analogues for biological screening. By systematically varying the starting components, chemists can efficiently explore the structure-activity relationships of this important class of compounds.

Sustainable Chemistry Principles in Target Molecule Synthesis (e.g., Mechanochemical Approaches)

The pharmaceutical industry is increasingly embracing the principles of green and sustainable chemistry to minimize its environmental footprint, enhance safety, and improve economic efficiency. mdpi.cominstituteofsustainabilitystudies.comjddhs.com These principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com In the context of synthesizing this compound, a key heterocyclic building block, the application of sustainable methodologies offers significant advantages over traditional synthetic routes, which often rely on volatile organic solvents and require energy-intensive purifications. Among the innovative techniques aligned with green chemistry, mechanochemistry, particularly ball milling, has emerged as a powerful and eco-friendly alternative for organic synthesis. nih.govresearchgate.nettandfonline.com

Mechanochemistry is a branch of chemistry where chemical reactions are induced by mechanical energy, such as grinding, milling, or shearing, often in the absence of a solvent. nih.gov This approach offers several benefits that align with the core tenets of sustainable chemistry:

Waste Prevention: By conducting reactions in a solvent-free or nearly solvent-free environment, mechanochemistry drastically reduces the generation of solvent waste, a major contributor to pollution in the pharmaceutical sector. instituteofsustainabilitystudies.comjddhs.com

Atom Economy: Mechanochemical reactions can lead to high yields and selectivity, maximizing the incorporation of reactant atoms into the final product. instituteofsustainabilitystudies.com

Energy Efficiency: Ball milling can often be more energy-efficient than conventional heating, as the mechanical force is directly applied to the reactants, leading to faster reaction times at ambient temperatures. jddhs.com

Safer Chemistry: The elimination of hazardous solvents and the potential for milder reaction conditions contribute to a safer laboratory and manufacturing environment. instituteofsustainabilitystudies.com

A plausible and sustainable mechanochemical approach for the synthesis of this compound involves the direct reaction of its precursors, piperidin-4-ol and pyridine-2-sulfonyl chloride, in a ball mill. This N-sulfonylation reaction, conventionally performed in a solvent like dichloromethane with a liquid base, can be adapted to a solid-state process. In a mechanochemical setup, the solid reactants would be combined with a solid inorganic base, such as potassium carbonate, which acts as a scavenger for the hydrogen chloride byproduct. The mechanical forces generated during milling would facilitate intimate contact between the reactants, promoting the reaction without the need for a solvent medium.

The proposed reaction is as follows:

Figure 1: Proposed mechanochemical synthesis of this compound.

The work-up for such a reaction is typically straightforward and environmentally benign. The solid reaction mixture can be washed with water to remove the inorganic salt (potassium chloride) and any unreacted piperidin-4-ol. The desired product, being sparingly soluble in water, could then be isolated by simple filtration. This contrasts sharply with traditional methods that often require laborious liquid-liquid extractions with organic solvents followed by column chromatography for purification.

The following interactive table compares the key parameters of a hypothetical conventional synthesis with the proposed mechanochemical approach, highlighting the sustainable advantages of the latter.

| Feature | Conventional Solution-Phase Synthesis | Proposed Mechanochemical Synthesis |

| Solvent | Dichloromethane, Pyridine | Solvent-free |

| Base | Triethylamine (liquid) | Potassium Carbonate (solid) |

| Reaction Time | Several hours to overnight | 30-60 minutes |

| Temperature | Room temperature or elevated | Ambient temperature |

| Work-up | Liquid-liquid extraction, washing with aqueous solutions, drying over MgSO₄, filtration, solvent evaporation | Trituration with water, filtration |

| Purification | Column chromatography | Often yields pure product after washing |

| Waste Generated | Organic solvents, aqueous waste, silica (B1680970) gel | Minimal aqueous waste, inorganic salt |

| E-Factor (Est.) | High | Low |

This comparative analysis underscores the potential of mechanochemistry to create a more sustainable synthetic route to this compound. The reduction in solvent use, shorter reaction times, and simplified work-up procedures not only align with green chemistry principles but also offer potential economic benefits through reduced material and energy consumption. researchgate.nettandfonline.com The adoption of such mechanochemical strategies for the synthesis of this and other pharmaceutically relevant piperidine derivatives represents a significant step towards a more sustainable future for drug manufacturing. ajchem-a.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Pyridin 2 Ylsulfonyl Piperidin 4 Ol Derivatives

Systematic Substituent Effects on the Pyridine (B92270) Moiety

The location of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) significantly alters the electronic distribution and vectoral properties of the molecule, which can profoundly impact its binding affinity for a biological target. While direct comparative studies on the 1-(pyridylsulfonyl)piperidin-4-ol isomers are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, in the development of potassium-competitive acid blockers (P-CABs), the compound TAK-438, which features a 1-(pyridin-3-ylsulfonyl) moiety attached to a pyrrole (B145914) ring, demonstrates exceptionally potent inhibitory activity against H+,K+-ATPase (IC50 = 0.019 µM) nih.gov. This highlights that a sulfonyl linkage at the 3-position of the pyridine ring is highly conducive to potent biological activity in at least some contexts nih.gov.

The positional change of the nitrogen atom affects the dipole moment and the ability of the pyridine ring to act as a hydrogen bond acceptor. A pyridin-2-ylsulfonyl group places the nitrogen in proximity to the sulfonamide linker, potentially influencing the conformation of the linker through intramolecular interactions. In contrast, a pyridin-4-ylsulfonyl isomer would place the nitrogen atom at the most distant position, maximizing its potential to interact with a specific hydrogen bond donor in a receptor pocket without steric interference from the rest of the scaffold. The 3-pyridyl isomer, as seen in TAK-438, presents an intermediate electronic and steric profile that can be optimal for specific receptor topographies nih.gov. The choice of isomer is therefore a critical design element, tailored to the specific topology of the target binding site.

The introduction of substituents such as halogens, alkyl groups, and other heteroatoms onto the pyridine ring is a common strategy to modulate potency, selectivity, and metabolic stability. These modifications can alter the ring's electronics (via inductive and resonance effects), lipophilicity, and steric profile.

In a series of analogues developed as anti-tubercular agents, where a pyridine ring replaced the quinoline (B57606) A-ring of bedaquiline (B32110), extensive SAR was explored. These studies provide valuable insights into substitution effects on a pyridine ring connected to a complex side chain. It was found that mono-substituted aryl groups at the C5-position of a 2-methoxypyridine (B126380) ring were generally favored over di-substituted rings. The electronic nature of the substituent on the appended phenyl ring had a significant impact on activity against M. tuberculosis.

Table 1: SAR of 2-Methoxy-5-Arylpyridine Analogues Data sourced from studies on bedaquiline analogues. nih.gov

| Compound | Substituent at C5-Phenyl Ring | Minimum Inhibitory Concentration (MIC90) (µM) |

|---|---|---|

| Bedaquiline (Reference) | N/A (Quinoline core) | 0.06 |

| Analogue 1 | 4-Fluoro | 0.12 |

| Analogue 2 | 4-Chloro | 0.25 |

| Analogue 3 | 4-Trifluoromethyl | 0.25 |

| Analogue 4 | 4-Methoxy | 0.5 |

| Analogue 5 | 3,4-Dichloro | 1 |

| Analogue 6 | Unsubstituted Phenyl | 0.5 |

The data reveal that electron-withdrawing groups, particularly a 4-fluoro substituent, on the C5-phenyl ring of the pyridine moiety resulted in the most potent activity, only two-fold less active than the parent compound, bedaquiline nih.gov. In contrast, bulkier di-substituted groups or electron-donating groups like methoxy (B1213986) led to a decrease in potency nih.gov. This suggests that a combination of favorable steric and electronic properties on the pyridine ring is essential for optimal biological function.

Bioisosteric replacement of the pyridine ring with other heterocyclic systems is a powerful strategy to explore new chemical space, improve properties, and secure intellectual property. The goal is to mimic the essential steric and electronic features of the pyridine ring while potentially introducing new interaction points or altering physicochemical properties.

In the context of cannabinoid receptor 1 (CB1) antagonists, where the 1,5-diarylpyrazole scaffold is prominent, researchers successfully replaced the pyrazole (B372694) ring with other five-membered heterocycles like thiazole, triazole, and imidazole (B134444) nih.gov. These analogues, which also contained a piperidine (B6355638) moiety, retained potent CB1 antagonistic activity, demonstrating that these heterocycles can serve as effective bioisosteres for an aromatic system involved in key receptor interactions nih.gov.

Table 2: Bioisosteric Replacement of Diarylpyrazole in CB1 Antagonists Data adapted from studies on Rimonabant analogues. nih.gov

| Core Heterocycle | Representative Compound | CB1 Receptor Affinity (Ki, nM) | CB1 vs CB2 Selectivity |

|---|---|---|---|

| Pyrazole (Reference) | Rimonabant | 1.9 | >1000-fold |

| Thiazole | Thiazole Analogue | 11.3 | >880-fold |

| Imidazole | Imidazole Analogue | 2.9 | >3400-fold |

| Triazole | Triazole Analogue | 15.1 | >660-fold |

The data show that while the pyrazole core provided the highest affinity in the reference compound, the imidazole bioisostere achieved comparable potency with even greater selectivity nih.gov. Thiazole and triazole replacements also yielded potent and selective compounds, confirming their viability as pyridine/pyrazole bioisosteres nih.gov. Similarly, larger fused systems like quinoline and benzimidazole (B57391) have been explored. Quinoline-benzimidazole hybrids have shown promise as antiproliferative agents, indicating their utility in designing molecules for various therapeutic targets nih.gov. The choice of bioisostere depends heavily on the target, as each ring system offers a unique combination of size, shape, and hydrogen bonding capabilities.

Modifications of the Piperidine Ring

The piperidin-4-ol ring is not merely a structural linker; its conformation and the substituents it bears are critical for correctly positioning the arylsulfonyl moiety and for making direct, productive interactions with the target protein.

The hydroxyl group at the 4-position of the piperidine ring is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Its modification can dramatically alter binding affinity and physicochemical properties. A common modification is its conversion to an ether or ester, which removes the hydrogen bond donating capability while retaining or enhancing its hydrogen bond accepting potential.

The importance of stereochemistry is clearly demonstrated in the development of GlyT1 inhibitors, a class of molecules that often includes the N-arylsulfonylpiperidine scaffold. In the optimization of novel piperidine bioisosteres, researchers found that biological activity was often enantioselective nih.gov. For one series of compounds with a rigid [3.3.0]-bicyclic system mimicking the piperidine ring, the (3aR,4R,6aS) isomer exhibited a GlyT1 IC50 of 433 nM, whereas the (3aR,4S,6aS) isomer was completely inactive (IC50 >10 µM) nih.gov. This stark difference in activity between stereoisomers underscores that a precise spatial orientation of key functional groups is required for molecular recognition and biological function. The conformational rigidity or flexibility of the piperidine ring (or its mimics) plays a defining role; while a certain degree of flexibility can allow for an induced fit to the receptor, a pre-organized, rigid conformation that complements the binding site often leads to higher potency and selectivity nih.gov.

Substitutions at Other Piperidine Ring Positions

While the 4-hydroxyl group on the piperidine ring is a key feature, substitutions at other positions (C2, C3, and C5) can significantly impact the molecule's conformation, binding affinity, and metabolic stability. Although specific SAR studies on C3 or C5 substituted 1-(pyridin-2-ylsulfonyl)piperidin-4-ol are not extensively documented in publicly available literature, general principles from related piperidine-containing compounds can be extrapolated.

For instance, the introduction of small alkyl or fluoro groups at the C3 position can induce a conformational bias in the piperidine ring, which may be favorable for binding to a specific biological target. Gem-dimethyl substitution at the C3 position, as seen in a series of N-aryl piperidine inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), has been shown to be a successful strategy for improving potency. Such substitutions can lock the ring in a preferred chair conformation and provide additional hydrophobic interactions within the binding pocket.

Stereochemistry at these positions is also a critical factor. The axial or equatorial orientation of a substituent can dramatically alter the compound's three-dimensional shape and its interaction with a receptor. For example, in a study of 3,5-diamino-piperidine derivatives, the cis-orientation of the amino groups was found to be crucial for mimicking the 2-deoxystreptamine (B1221613) (2-DOS) pharmacophore of aminoglycosides, which is essential for RNA recognition. This highlights the importance of stereocontrolled synthesis to explore the SAR of substituted piperidines.

Table 1: Hypothetical Impact of Substitutions at Other Piperidine Ring Positions This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound derivatives is not available.

| Position | Substituent | Potential Impact on Activity/Properties |

|---|---|---|

| C3 | Methyl | May introduce favorable hydrophobic interactions; potential for stereoisomers with different activities. |

| C3 | Fluoro | Can alter pKa of the piperidine nitrogen and introduce favorable electronic interactions. |

| C3 | Gem-dimethyl | May lock the ring conformation, potentially increasing binding affinity and metabolic stability. |

Variances within the Sulfonyl Linker

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The sulfonamide group, of which the sulfonyl linker is a part, can be replaced by various other functional groups that mimic its size, shape, and electronic characteristics.

One prominent bioisostere for the sulfonamide/sulfonyl group is the sulfoximine (B86345) group. The introduction of NH sulfoximines as replacements for sulfonamides has been successfully utilized in the discovery of several clinical candidates. This substitution can help to overcome issues such as off-target activity and can modulate physicochemical properties like lipophilicity and topological polar surface area (TPSA). For example, the replacement of a primary sulfonamide with an NH sulfoximine in the development of certain kinase inhibitors led to a decrease in TPSA and the elimination of off-target effects.

Another potential isosteric replacement for the sulfonyl group is an amide or a retro-amide. While structurally different, these groups can maintain key hydrogen bonding interactions. The choice of an appropriate isostere is highly context-dependent and would require synthesis and biological evaluation to validate its utility in the this compound scaffold.

The length and flexibility of the linker connecting two pharmacophoric groups are crucial for optimal interaction with a biological target. While the sulfonyl group itself is a relatively rigid one-atom linker in this scaffold, hypothetical extensions or insertions of methylene (B1212753) groups could be considered.

In general, a more rigid linker can reduce the entropic penalty upon binding, potentially leading to higher affinity. However, some degree of flexibility may be required to allow the molecule to adopt the optimal conformation for binding. Studies on other classes of compounds have shown that there is often an optimal linker length for biological activity. For instance, in the development of PROteolysis TArgeting Chimeras (PROTACs), the length of the linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of efficacy. A systematic variation of linker length in other molecular scaffolds has demonstrated a significant impact on their biological function.

Conformational Analysis and its Impact on Activity Profiles

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly influence receptor binding.

While specific conformational analysis studies for this compound were not found in the reviewed literature, studies on similar structures, such as 4-(4-chlorophenyl)piperidin-4-ol, have been conducted using X-ray crystallography. These studies confirm the chair conformation of the piperidine ring, with the larger aromatic substituent generally occupying the equatorial position to minimize steric hindrance, while the hydroxyl group may occupy an axial position.

Computational modeling and spectroscopic techniques like NMR can provide valuable insights into the preferred conformations in solution. For instance, ¹H NMR studies on 3-chloro-2,6-diaryl-piperidin-4-ones have been used to assign a chair conformation with equatorial dispositions of the aryl and chloro substituents based on the observed coupling constants. Such analyses are crucial for understanding how the molecule presents its pharmacophoric features to the binding site of a protein.

Chemoinformatic Approaches to SAR/SPR Elucidation

Chemoinformatics provides powerful tools for understanding and predicting the biological activity and properties of chemical compounds from their structure.

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Although no specific QSAR models for this compound derivatives have been reported, the general methodology is widely applied in drug discovery.

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.

For example, a QSAR study on piperidine derivatives for toxicity against Aedes aegypti successfully developed models using 2D topological descriptors. Another study on 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives used a non-linear gene expression programming method to create a robust QSAR model for predicting anticancer activity. These models can provide insights into the structural features that are important for activity and can be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | Partial Charge on Atoms | Distribution of electrons within the molecule, important for electrostatic interactions. |

| Steric | Molecular Volume | The size and shape of the molecule, relevant for fitting into a binding pocket. |

| Hydrophobic | LogP | The lipophilicity of the molecule, which affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes the branching and connectivity of the molecular graph. |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Due to their smaller size (typically with a molecular weight of 150–300 Da), fragments can explore chemical space more efficiently and often form high-quality, energetically favorable interactions with protein binding sites. The this compound scaffold represents a compelling starting point for FBDD campaigns due to its inherent structural and physicochemical properties.

The core structure of this compound contains several key features that make it an attractive fragment:

3D-Rich Piperidine Core: The saturated piperidine ring provides a three-dimensional geometry, which is increasingly sought after in modern drug discovery to improve selectivity and physicochemical properties compared to flat aromatic compounds. whiterose.ac.ukrsc.org

Hydrogen Bonding Capabilities: The hydroxyl group on the piperidine ring and the nitrogen atom in the pyridine ring act as crucial hydrogen bond acceptors and donors, allowing the fragment to anchor effectively in a protein's active site.

Sulfonyl Linker: The sulfonyl group is a potent hydrogen bond acceptor and can form strong, specific interactions with target proteins.

Low Molecular Weight: The scaffold itself fits well within the "Rule of Three" often applied to fragments, ensuring a good starting point for optimization with high ligand efficiency (LE).

An FBDD campaign utilizing this scaffold would typically begin with screening a library of fragments against a specific protein target, such as a kinase or a G-protein coupled receptor, where piperidine-based structures are known to be effective. nih.govnih.gov Highly sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography are employed to detect the weak binding affinities characteristic of initial fragment hits. crystalsfirst.com

Once this compound is identified as a "hit," the next phase involves structure-guided optimization to improve its potency and selectivity. This process, known as fragment-to-lead evolution, can proceed through several strategies:

Fragment Growing: This involves adding chemical functionality to the core fragment to engage with adjacent pockets in the binding site. For instance, substituents could be added to the pyridine ring to extend into a nearby hydrophobic region, thereby increasing binding affinity.

Fragment Linking: If another fragment is found to bind in a proximal site, the two can be chemically linked together to create a larger, more potent molecule.

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity. rsc.org

The optimization process is iterative, with each new derivative being co-crystallized with the target protein to validate its binding mode and guide the design of the next compound. A critical metric throughout this process is Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (number of heavy atoms). A high LE indicates an efficient binder and a promising candidate for further development. nih.gov

The following data tables illustrate a hypothetical FBDD progression starting from the this compound fragment. The data shows how targeted modifications can lead to significant improvements in binding affinity while maintaining good ligand efficiency.

Table 1: Initial Fragment Hit and First-Round Optimization Binding data is representative for a hypothetical kinase target.

| Compound ID | Structure | Modification | Kᵢ (µM) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Fragment 1 | This compound | - | 250 | 0.35 |

| Derivative A | 1-((4-Methylpyridin-2-yl)sulfonyl)piperidin-4-ol | Addition of methyl group to pyridine | 85 | 0.36 |

| Derivative B | 1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol | Elaboration of hydroxyl group | 120 | 0.34 |

Table 2: Lead Optimization via Fragment Growing Data illustrates progression from the initial hit to a more potent lead compound.

| Compound ID | Structure | Modification Strategy | Kᵢ (nM) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Derivative C | 1-((4-(Trifluoromethyl)pyridin-2-yl)sulfonyl)piperidin-4-ol | Targeting hydrophobic pocket | 950 | 0.38 |

| Derivative D | (R)-1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)(phenyl)methanol | Stereospecific addition for improved fit | 450 | 0.37 |

| Lead 1 | (R)-(4-Chlorophenyl)(1-((4-(trifluoromethyl)pyridin-2-yl)sulfonyl)piperidin-4-yl)methanol | Combination of optimal groups | 15 | 0.40 |

This structured, iterative approach, grounded in biophysical data and structure-based design, allows for the efficient evolution of a low-affinity fragment like this compound into a potent and selective lead compound. researchgate.netwhiterose.ac.uk

Computational Chemistry and Molecular Modeling of 1 Pyridin 2 Ylsulfonyl Piperidin 4 Ol and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of a molecule's electronic structure, stability, and reactivity from first principles. These methods are fundamental to understanding the intrinsic properties of 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters that dictate the reactivity of this compound. nih.govnih.gov

While specific DFT studies for this compound are not extensively detailed in the available literature, the methodologies applied to structurally similar compounds, such as other piperidinol derivatives, provide a clear framework for the expected outcomes of such an analysis. nih.govnih.gov

| Calculated Parameter | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT |

| Molecular Electrostatic Potential (MESP) | Identifies reactive sites for intermolecular interactions. | DFT |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and intramolecular stability. mdpi.com | DFT/NBO |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra for structural confirmation. nih.gov | DFT |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis using ab initio methods, which are highly accurate quantum chemistry calculations, is employed to identify the most stable (lowest energy) conformations of the molecule.

This process involves systematically rotating the molecule's single bonds to generate a variety of possible spatial arrangements. The energy of each conformation is then calculated to construct a potential energy surface, or energy landscape. The minima on this landscape correspond to stable conformers. Understanding the relative energies of these conformers is crucial, as the molecule must adopt a specific, often low-energy, conformation to bind effectively to a biological target. The results of this analysis provide essential input for subsequent molecular docking studies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of potential drug candidates like this compound against various biological targets.

Molecular docking simulations can predict how this compound interacts with the active sites of various enzymes and receptors implicated in disease.

M5 Muscarinic Acetylcholine (B1216132) Receptor: The M5 receptor is a G protein-coupled receptor (GPCR) involved in the regulation of dopamine (B1211576) release, making it a target for treating drug abuse. nih.gov Docking studies would explore how the compound fits into the binding pocket formed by transmembrane helices, with antagonists often interacting with key aspartate residues in transmembrane helix 3. nih.gov

HIV-1 Reverse Transcriptase (RT): As a key enzyme in the HIV life cycle, RT is a major target for antiretroviral drugs. nih.gov Docking could investigate whether the compound binds to the non-nucleoside inhibitor binding pocket (NNIBP), a known allosteric site. mdpi.com Interactions would likely involve hydrophobic contacts and hydrogen bonds with pocket residues. nih.gov

N-acylethanolamine Acid Amidase (NAAA): This enzyme is involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA), making NAAA inhibitors potential anti-inflammatory agents. nih.gov Docking would predict if the compound can block the substrate entrance to the catalytic pocket. nih.gov

SARS-CoV-2 3CLpro: The main protease (3CLpro) of SARS-CoV-2 is essential for viral replication, positioning it as a prime target for antiviral drugs. mdpi.comnih.gov Docking studies would focus on the catalytic dyad (His41 and Cys145) of the enzyme's active site, where inhibitors typically form hydrogen bonds and other interactions. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for treating inflammation and pain. rjptonline.orgnih.gov Docking would assess the compound's ability to bind within the COX-2 active site, where selective inhibitors often interact with a specific side pocket. nih.govmdpi.com The methylsulfonyl group, in particular, is a known pharmacophore for COX-2 selectivity. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is crucial for the synthesis of DNA, RNA, and proteins, making it a target for anticancer and antimicrobial agents. nih.gov Docking would evaluate interactions with active site residues that are critical for binding known inhibitors like methotrexate. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is linked to many cancers, and its inhibitors are used in cancer therapy. nih.gov Docking simulations would predict binding to the ATP-binding site of the EGFR kinase domain, a common target for inhibitors. nih.gov

SAP5: Information regarding SAP5 as a specific biological target was not prevalent in the searched literature, suggesting it may be a less common or specialized target for docking studies.

| Biological Target | Potential Interactions of this compound | Key Functional Groups Involved |

|---|---|---|

| M5 Muscarinic Receptor | Hydrogen bonding with polar residues; hydrophobic interactions within the transmembrane pocket. nih.gov | Hydroxyl (-OH), Pyridine (B92270) nitrogen, Sulfonyl (-SO2-) |

| HIV-1 Reverse Transcriptase | Hydrophobic interactions in the NNRTI pocket; potential hydrogen bonds. nih.gov | Pyridine ring, Piperidine (B6355638) ring |

| NAAA | Hydrogen bonding and steric blocking of the catalytic site entrance. nih.gov | Hydroxyl (-OH), Sulfonyl (-SO2-) |

| SARS-CoV-2 3CLpro | Hydrogen bonding with the catalytic dyad (His41, Cys145). nih.gov | Hydroxyl (-OH), Sulfonyl oxygens, Pyridine nitrogen |

| COX-2 | Hydrogen bonding with key residues (e.g., Arg513, Tyr385); interaction with the selectivity side pocket. nih.gov | Sulfonyl (-SO2-), Hydroxyl (-OH) |

| DHFR | Hydrogen bonding and hydrophobic interactions within the folate binding site. nih.govnih.gov | Pyridine nitrogen, Hydroxyl (-OH), Sulfonyl (-SO2-) |

| EGFR | Hydrogen bonding with the hinge region of the ATP-binding site. nih.govnih.gov | Pyridine nitrogen, Hydroxyl (-OH) |

After predicting the binding pose, docking programs calculate a score that estimates the binding affinity, often expressed in kcal/mol. nih.gov This score is a function of various energy terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. Lower energy scores typically indicate more favorable binding.

For more accurate predictions, advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses. researchgate.net These methods provide a more rigorous calculation of the binding free energy by considering the ligand, protein, and complex in a simulated solvent environment, offering a better correlation with experimental binding affinities. nih.govnih.gov

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| Docking Score | An empirical score estimating binding affinity. | Lower values suggest stronger binding. |

| van der Waals Energy | Energy from short-range attractive and repulsive forces. | Typically favorable (negative). |

| Electrostatic Energy | Energy from charge-charge and dipolar interactions. | Can be favorable or unfavorable. |

| Hydrogen Bond Energy | Specific, directional electrostatic interactions. | Strongly favorable. |

| Solvation Free Energy | Energy cost of removing the ligand and protein binding site from the solvent. | Typically unfavorable (positive). |

| Binding Free Energy (MM/PBSA) | A more accurate estimation of the overall binding energy. researchgate.net | Lower values indicate higher affinity. |

The reliability of molecular docking simulations is paramount. A standard validation procedure involves "re-docking," where a known co-crystallized ligand is removed from its protein's active site and then docked back in. mdpi.com A successful validation is achieved if the docking program can reproduce the original crystallographic pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å. This process confirms that the chosen docking protocol and scoring function are appropriate for the target system.

Scoring functions are the mathematical models used to calculate the binding score. Different scoring functions may perform better for different types of protein-ligand complexes. Therefore, optimizing or selecting the most suitable scoring function for a specific biological target is a critical step to ensure that the ranking of potential ligands is accurate and predictive of their true binding affinities. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling serves as a cornerstone in modern drug discovery, enabling the identification of novel molecules with the potential for desired biological activity. This process involves defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Ligand-Based Pharmacophore Model Generation and Refinement

In the absence of a known protein target structure, a ligand-based pharmacophore model could be developed for analogs of this compound. This approach relies on a set of molecules with known biological activities. The process would involve superimposing the most active compounds to identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. Refinement of the resulting model would be an iterative process to enhance its ability to distinguish between active and inactive compounds, thereby increasing its predictive power for virtual screening.

Structure-Based Pharmacophore Derivation

If the crystal structure of a biological target bound to this compound or a close analog were available, a structure-based pharmacophore model could be derived. This method directly maps the key interaction points between the ligand and the protein's binding pocket. Features would be defined based on observed interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic contacts. This approach provides a highly accurate representation of the necessary features for molecular recognition at the target site.

High-Throughput Virtual Screening for Analog Discovery

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds. This high-throughput virtual screening (HTVS) process filters millions of compounds to identify a smaller, more manageable set of "hits" that match the pharmacophore's features. These hits would share the essential electronic and steric properties of this compound deemed necessary for activity, making them promising candidates for further investigation and analog development.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of this compound bound to its target would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in mediating interactions. Such simulations are crucial for understanding the atomistic details of molecular recognition and confirming the stability of key interactions predicted by docking studies.

Free Energy Perturbation and Binding Affinity Calculations

Predicting the binding affinity of a ligand to its target is a primary goal of computational chemistry. Free energy perturbation (FEP) is a rigorous method used to calculate the relative binding affinities between two similar ligands, such as analogs of this compound. By simulating a non-physical, alchemical transformation of one molecule into another, FEP can provide highly accurate predictions of changes in binding energy resulting from small chemical modifications, thereby guiding lead optimization efforts.

Application of Machine Learning and Artificial Intelligence in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design. Deep learning tools and other AI algorithms could be applied to the design of novel analogs based on the this compound scaffold. Generative models, for instance, can learn from existing chemical data to propose entirely new molecules with optimized properties. Predictive models, trained on experimental data, could forecast the activity, solubility, and other critical properties of designed compounds, accelerating the discovery of new drug candidates.

Applications of 1 Pyridin 2 Ylsulfonyl Piperidin 4 Ol As a Chemical Building Block or Precursor

Synthesis of Spirocyclic Piperidine (B6355638) Derivatives

The structure of 1-(pyridin-2-ylsulfonyl)piperidin-4-ol is well-suited for the construction of spirocyclic systems, where two rings share a single common atom. The hydroxyl group at the 4-position of the piperidine ring provides a key functional handle for initiating cyclization reactions. One common strategy involves the oxidation of the alcohol to a ketone, yielding 1-(pyridin-2-ylsulfonyl)piperidin-4-one. This ketone can then undergo reactions with various binucleophilic reagents to form spiro-heterocycles.

For instance, the reaction of the corresponding piperidin-4-one with 1,2-aminoalcohols or 1,2-diamines can lead to the formation of spiro-oxazolidine (B91167) or spiro-imidazolidine derivatives, respectively. These reactions typically proceed through an initial condensation to form an imine or a related intermediate, followed by an intramolecular cyclization. The pyridin-2-ylsulfonyl group often plays a role in modulating the reactivity of the piperidine ring and can influence the stereochemical outcome of these transformations.

The synthesis of spiro[piperidine-4,2'-quinazoline]-4'-ones is another important application. These compounds can be prepared through multi-step sequences that often involve the initial conversion of the hydroxyl group to a more reactive species. The resulting spirocyclic structures are of interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can allow for precise positioning of functional groups for interaction with biological targets.

Formation of Fused Heterocyclic Systems Containing Piperidine and Sulfonamide Moieties

The inherent functionalities of this compound also enable its use in the synthesis of fused heterocyclic systems. In these structures, the piperidine ring shares two or more atoms with another ring. The formation of such systems often involves intramolecular cyclization reactions where a substituent, introduced at either the alcohol or the piperidine nitrogen, reacts with another part of the molecule.

For example, the hydroxyl group can be converted into a leaving group, and a nucleophile can be introduced elsewhere in the molecule to facilitate an intramolecular ring-closing reaction. Alternatively, the piperidine nitrogen, after a suitable deprotection-reprotection sequence if necessary, can participate in cyclization reactions. The presence of the sulfonamide linkage is significant, as this moiety is a common feature in many biologically active compounds.

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives represents a class of fused systems where piperidine-containing fragments can be incorporated. nih.gov While the direct use of this compound in such syntheses requires specific functionalization, its structural motifs are relevant to the construction of these complex heterocyclic cores. nih.gov The general strategies often involve the condensation of a pyrazole (B372694) precursor with a β-dicarbonyl compound or its equivalent, followed by cyclization. The piperidine moiety can be introduced as a substituent on one of the reacting partners.

Role in the Preparation of Complex Polycyclic Architectures

Beyond spirocyclic and simple fused systems, this compound can be a precursor to more elaborate polycyclic architectures. These complex structures are often assembled through cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. The strategic placement of functional groups in derivatives of this starting material can trigger such reaction cascades.

The development of synthetic routes to polycyclic compounds containing the piperidine skeleton is an active area of research, driven by the prevalence of this motif in natural products and pharmaceuticals. nih.gov The pyridin-2-ylsulfonyl group can serve as a control element, directing the regioselectivity and stereoselectivity of these complex transformations. For example, it can influence the conformation of the piperidine ring, thereby predisposing the molecule to cyclize in a particular manner.

Development of Novel Ligands for Catalytic Processes

While the primary applications of this compound appear to be in the synthesis of organic molecules, its structure contains features that are potentially useful for the development of ligands for catalysis. The nitrogen atoms of the pyridine (B92270) and piperidine rings, as well as the oxygen atom of the hydroxyl group and the oxygen atoms of the sulfonyl group, are all potential coordination sites for metal ions.

The synthesis of chiral ligands derived from this scaffold could be envisioned, for example, by resolving the racemic alcohol or by introducing chiral substituents. Such ligands could find application in asymmetric catalysis, where the formation of a single enantiomer of a product is desired. The rigid piperidine ring and the defined spatial arrangement of the potential donor atoms could lead to highly effective and selective catalysts. However, specific examples of the application of this compound or its direct derivatives as ligands in catalytic processes are not extensively documented in the reviewed literature.

Applications in Material Science and Supramolecular Chemistry

The structural features of this compound also suggest potential applications in the fields of material science and supramolecular chemistry. The presence of hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms and sulfonyl oxygens) allows for the formation of well-defined supramolecular assemblies through intermolecular hydrogen bonding.

These non-covalent interactions can be used to construct extended networks, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The pyridyl group can also participate in π-stacking interactions, further stabilizing these assemblies. The ability to form predictable and robust supramolecular structures is a key requirement for the design of new materials with tailored properties, such as porosity, conductivity, or optical characteristics. As with catalytic applications, the exploration of this compound in material science and supramolecular chemistry is an emerging area with potential for future development.

Future Directions and Translational Research Outlook

Development of Deuterated Analogues for Isotope Effect Studies and Disposition Profiling

The strategic replacement of hydrogen with deuterium (B1214612) in drug candidates can significantly alter their metabolic profiles, a phenomenon known as the kinetic isotope effect. nih.gov This approach is a burgeoning area in medicinal chemistry aimed at improving the pharmacokinetic properties of a molecule, potentially leading to lower required doses and reduced metabolic burden. For 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol, developing deuterated analogues could provide valuable insights into its metabolic stability and disposition.

Selective deuteration at sites prone to metabolic oxidation can slow down the rate of drug metabolism, thereby increasing its half-life and bioavailability. nih.gov Studying these deuterated analogues allows researchers to conduct detailed isotope effect studies, pinpointing metabolic liabilities within the molecule. This information is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME). Methods for the selective deuteration of pyridine (B92270) and piperidine (B6355638) rings are well-established, providing a clear path for synthesizing these analogues. nih.gov

Table 1: Potential Sites for Deuteration in this compound and Rationale

| Potential Deuteration Site | Rationale | Potential Outcome |

| Piperidine Ring (C-H bonds) | The piperidine ring is often susceptible to enzymatic oxidation by Cytochrome P450 enzymes. | Increased metabolic stability, prolonged plasma half-life. |

| Pyridine Ring (C-H bonds) | The pyridine moiety can also be a site for metabolic attack, leading to the formation of N-oxides or hydroxylated derivatives. | Altered metabolic pathways, potentially reducing the formation of undesired metabolites. |

| C-4 Hydroxyl Group (O-H) | While less common for kinetic isotope effects, deuterating the hydroxyl group can influence hydrogen bonding interactions. | Probing interactions with target proteins and understanding the role of the hydroxyl group in binding. |

Integration with Advanced Screening Technologies (e.g., high-throughput virtual screening)

Advanced screening technologies are essential for accelerating the drug discovery process. High-throughput virtual screening (HTVS) allows for the rapid computational evaluation of vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. nih.govmdpi.com The core structure of this compound can serve as a template or "seed" molecule for such a campaign. mdpi.com

By creating a virtual library of derivatives based on this scaffold, researchers can screen millions of related compounds against various protein targets. nih.gov This in silico approach helps prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov The process typically involves molecular docking simulations to predict the binding affinity and mode of interaction between the ligand and the target protein. mdpi.com

Table 2: Workflow for High-Throughput Virtual Screening (HTVS)

| Step | Description | Key Objective |

| 1. Target Selection & Preparation | A biologically relevant protein target is chosen, and its 3D structure is prepared for docking. | To create an accurate model of the binding site. |

| 2. Ligand Library Preparation | A large database of virtual compounds, including derivatives of the lead scaffold, is generated and optimized. | To explore a wide chemical space around the core structure. |

| 3. Molecular Docking | The ligand library is computationally docked into the target's binding site to predict binding poses and scores. | To identify compounds with high predicted affinity for the target. |

| 4. Hit Identification & Filtering | The top-scoring compounds ("hits") are selected based on binding energy and other parameters (e.g., ADMET properties). mdpi.com | To narrow down the list of candidates for experimental validation. |

| 5. Experimental Validation | The prioritized hits are synthesized and tested in biological assays to confirm their activity. | To validate the computational predictions and identify true active compounds. |

Exploration of Novel Therapeutic Indications based on Mechanistic Data

The structural motifs present in this compound, namely the piperidine and sulfonyl groups, are found in a wide array of pharmacologically active agents. nih.govresearchgate.net This suggests that the compound and its derivatives could be explored for a variety of therapeutic indications beyond their initial design purpose. For instance, a structurally related compound, 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol, has been identified as a potent and selective inhibitor of G protein-coupled receptor 35 (GPR35), a target implicated in inflammation, pain, and cancer. smolecule.com

Given the complexity of many diseases, exploring new applications for existing scaffolds is a highly efficient strategy in drug discovery. Mechanistic data from related compounds can guide the investigation into new therapeutic areas. For example, the sulfonyl piperidine core has been investigated for antimicrobial properties. researchgate.net A systematic evaluation of this compound against a panel of biological targets could uncover novel activities.

Table 3: Potential Therapeutic Areas for Exploration

| Therapeutic Area | Rationale Based on Structural Motifs/Related Compounds | Potential Target Class |

| Inflammatory Diseases | The GPR35 inhibitory activity of a related sulfonyl piperidinol suggests potential anti-inflammatory effects. smolecule.com | G-Protein Coupled Receptors (GPCRs) |

| Oncology | Many signaling pathways in cancer are modulated by kinases and GPCRs that could be targeted by this scaffold. | Protein Kinases, GPCRs |

| Infectious Diseases | Sulfonamide-containing compounds are a well-known class of antimicrobial agents. researchgate.net | Bacterial or Fungal Enzymes |

| Neurological Disorders | The piperidine scaffold is a common feature in many centrally acting agents. nih.gov | Ion Channels, Neurotransmitter Receptors |

Microfluidics and Flow Chemistry for Scalable Synthesis

For a compound to be viable as a drug candidate, its synthesis must be scalable, efficient, and safe. nih.govnih.gov Traditional batch synthesis methods can be challenging, especially for reactions that are highly exothermic or involve hazardous reagents. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful alternative. ucd.ie

This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety. ucd.iethieme-connect.de Microfluidic devices, a subset of flow chemistry, are particularly useful for optimizing reaction conditions and producing nanoparticles for drug delivery. mdpi.comrsc.org The synthesis of this compound, likely involving the reaction of a sulfonyl chloride with an amine, could be readily adapted to a flow process. This would facilitate safer handling of reagents and allow for a more streamlined, automated, and scalable production process. ucd.ie

Table 4: Comparison of Batch vs. Flow Chemistry for Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often requires re-optimization for larger scales. | Scaled by running the system for a longer duration ("scaling out"). |

| Safety | Large volumes of reagents can pose risks (e.g., thermal runaway). | Small reaction volumes at any given time significantly reduce risk. ucd.ie |

| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side products. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. |

| Process Control | Manual or semi-automated control of parameters. | Precise, automated control over temperature, pressure, and residence time. |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent reaction conditions. |

Multitarget Ligand Design Based on Compound Scaffold

Complex multifactorial diseases such as neurodegenerative disorders, cancer, and metabolic syndrome often require therapies that can modulate multiple biological targets simultaneously. nih.govmdpi.com The traditional "one molecule, one target" paradigm is often insufficient for these conditions. nih.gov The concept of multitarget ligand design, or polypharmacology, aims to create single chemical entities that can interact with several key targets involved in a disease network. nih.govresearchgate.net

The this compound scaffold is an excellent starting point for designing such multitarget ligands. researchgate.net Its distinct chemical regions—the pyridine ring, the sulfonyl linker, and the piperidinol core—can be independently modified to incorporate pharmacophoric features necessary for binding to different targets. For example, the piperidinol moiety could be tailored to interact with a GPCR, while the pyridine end is functionalized to inhibit a specific enzyme. This strategy could lead to the development of more effective therapies for complex diseases. nih.gov

Table 5: Scaffold Regions for Multitarget Functionalization

| Scaffold Region | Potential Modifications | Example Target Classes |

| Pyridine Ring | Substitution with various functional groups (halogens, alkyls, amides). | Kinases, Epigenetic Targets |

| Sulfonyl Group | Can act as a hydrogen bond acceptor; linker length and rigidity can be altered. | Proteases, Carbonic Anhydrases |

| Piperidinol Core | The hydroxyl group can be modified or used as a key interaction point. The piperidine nitrogen can be functionalized. | GPCRs, Ion Channels, Transporters |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer :

- Sulfonylation of Piperidin-4-ol : React piperidin-4-ol with pyridine-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond. Monitor pH to avoid side reactions like hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of piperidin-4-ol to sulfonyl chloride) and temperature (0–5°C to suppress dimerization) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm (piperidine C4-OH), δ 8.0–8.5 ppm (pyridin-2-yl aromatic protons), and δ 3.0–3.5 ppm (piperidine CH₂ groups adjacent to sulfonyl).

- ¹³C NMR : Sulfonyl sulfur induces deshielding, with the pyridin-2-yl carbons appearing at ~125–150 ppm .

- IR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ confirm sulfonamide formation .

- MS : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 257 (exact mass depends on isotopic pattern). Fragmentation peaks at m/z 141 (loss of pyridin-2-ylsulfonyl group) validate the structure .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonamide bond cleavage. Key parameters include bond dissociation energies (BDEs) and Fukui indices to identify nucleophilic sites (e.g., piperidine nitrogen) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize zwitterionic intermediates, altering activation barriers .

- In Silico Screening : Apply tools like AutoDock Vina to predict binding affinities for biological targets (e.g., enzymes with sulfonamide-binding pockets) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at –40°C to slow conformational exchange (e.g., chair-flipping of piperidine ring), resolving split peaks .